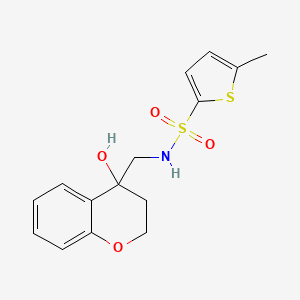
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is part of a novel class of sulfonamides known for their ability to block malaria transmission by targeting specific proteins in the malaria parasite life cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 4-hydroxychroman-4-ylmethyl chloride with 5-methylthiophene-2-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to inhibit specific proteins in the malaria parasite, thereby blocking transmission.
Medicine: Investigated for its potential therapeutic applications in treating malaria and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by targeting the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This protein is crucial for the malaria parasite’s life cycle, particularly in the formation of male gametes. By inhibiting Pfs16, the compound effectively blocks the transmission of the parasite to mosquitoes, thereby preventing the spread of malaria .
相似化合物的比较
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Another compound in the same class with similar biological activity.
N-((4-hydroxychroman-4-yl)methyl)-benzo[b]thiophene-2-carboxamide: Known for its diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide stands out due to its specific targeting of Pfs16, making it a potent candidate for developing transmission-blocking antimalarials. Its unique structure also offers potential for further modifications to enhance its efficacy and broaden its applications .
生物活性
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that combines structural features of chroman, thiophene, and sulfonamide groups. The unique combination of these moieties suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula: C14H15NO3S
- Molecular Weight: 273.34 g/mol
- Key Functional Groups: Hydroxychroman, thiophene, sulfonamide
This structural arrangement indicates potential for diverse biological activities, particularly due to the presence of the sulfonamide group known for its antibacterial properties.
This compound has been shown to interact with specific biological targets, particularly in the context of malaria. It has been identified to block male gamete formation in the malaria parasite lifecycle, which is crucial for preventing the transmission of malaria to mosquitoes. This action highlights its potential application as an antimalarial agent .
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity:
-
Anticancer Properties:
- Preliminary studies suggest that compounds with similar structures may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
-
Anti-inflammatory Effects:
- The presence of the chroman moiety may contribute to anti-inflammatory properties, which is a common feature among compounds containing thiophene and sulfonamide groups.
Research Findings
Recent studies have explored the biological activity of related compounds and their mechanisms:
Case Studies
- Antimicrobial Evaluation:
-
Cancer Cell Studies:
- In vitro studies on similar compounds have shown promising results in reducing cell viability in various cancer cell lines, suggesting potential pathways for therapeutic applications.
属性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11-6-7-14(21-11)22(18,19)16-10-15(17)8-9-20-13-5-3-2-4-12(13)15/h2-7,16-17H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWWCKPWAJGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














